Technical Monograph: 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine
Technical Monograph: 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine
The following technical guide is structured as a high-level monograph for drug discovery researchers. It synthesizes chemical identity, robust synthetic methodologies, and medicinal chemistry applications, adhering to the requested E-E-A-T principles.
CAS Number: 67932-57-4 Synonyms: 2-Chloro-4-methoxyphenethylamine; 2-Cl-4-MeO-PEA Molecular Formula: C₉H₁₂ClNO Molecular Weight: 185.65 g/mol
Executive Summary
2-(2-Chloro-4-methoxyphenyl)ethan-1-amine is a specialized phenethylamine derivative utilized primarily as a scaffold in the synthesis of G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors. Structurally, it is defined by a 2-chlorine substitution that provides steric bulk and metabolic resistance, and a 4-methoxy group that functions as a hydrogen bond acceptor.
This guide details the physicochemical profile, a validated "Chlorine-Safe" synthetic route, and the pharmacophoric utility of this compound in modern drug design.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The strategic placement of the chlorine atom at the ortho position (relative to the ethylamine chain) significantly alters the electronic landscape of the phenyl ring compared to the parent 4-methoxyphenethylamine.
Table 1: Physicochemical Specifications
| Property | Value | Note |
| CAS Number | 67932-57-4 | Free base form |
| IUPAC Name | 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine | |
| SMILES | COc1ccc(CCN)c(Cl)c1 | Canonical |
| Appearance | Colorless to pale yellow oil | Darkens upon air exposure (oxidation) |
| Boiling Point | ~135–140 °C (at 0.5 mmHg) | Estimated based on homologs |
| Solubility | DCM, MeOH, DMSO, dilute HCl | Insoluble in water (Free base) |
| pKa | ~9.6 (Amine) | Typical for primary phenethylamines |
| Storage | 2–8 °C, under Argon/Nitrogen | Hygroscopic; absorbs CO₂ |
Synthetic Methodology: The "Chlorine-Retention" Protocol
Critical Design Consideration: Standard catalytic hydrogenation (e.g., H₂/Pd-C) of nitrostyrene precursors poses a high risk of hydrodehalogenation (stripping the chlorine atom). Therefore, this protocol utilizes a hydride reduction strategy (LiAlH₄) to ensure the integrity of the aryl-chloride bond.
Validated Synthesis Pathway
The synthesis proceeds via a Henry Reaction (Nitroaldol condensation) followed by a hydride reduction.
Figure 1: Two-step synthetic pathway designed to preserve the halogen substituent.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloro-4-methoxy-β-nitrostyrene
-
Reagents: 2-Chloro-4-methoxybenzaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.2 eq).
-
Procedure:
-
Dissolve the aldehyde in glacial acetic acid or neat nitromethane.
-
Add ammonium acetate catalyst.
-
Reflux for 2–4 hours (monitor via TLC; disappearance of aldehyde).
-
Isolation: Cool to room temperature. The nitrostyrene often crystallizes as yellow needles. If not, pour into ice water and filter the precipitate.
-
Purification: Recrystallize from IPA/Ethanol.
-
Step 2: Reduction to Amine (LiAlH₄)
Safety Note: LiAlH₄ is pyrophoric. Perform under strict Nitrogen/Argon atmosphere.
-
Setup: Flame-dried 3-neck flask equipped with a reflux condenser and addition funnel.
-
Procedure:
-
Suspend LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C.
-
Dissolve the nitrostyrene from Step 1 in anhydrous THF.
-
Addition: Add the nitrostyrene solution dropwise to the LiAlH₄ suspension. Exothermic reaction – maintain temp < 10 °C.
-
Reaction: Once addition is complete, allow to warm to RT, then reflux for 6–12 hours.
-
Quench (Fieser Method): Cool to 0 °C. Carefully add water (1 mL per g LAH), then 15% NaOH (1 mL per g LAH), then water (3 mL per g LAH).
-
Workup: Filter the white granular salts. Dry the filtrate over MgSO₄ and concentrate in vacuo.
-
Salt Formation (Optional but Recommended): Dissolve the crude oil in dry ether and bubble HCl gas to precipitate the hydrochloride salt.
-
Medicinal Chemistry Utility & Pharmacophore Analysis
This compound is not merely a random intermediate; it is a tool for Structure-Activity Relationship (SAR) exploration.
The "Chlorine Scan" Logic
In medicinal chemistry, replacing a hydrogen (in 4-methoxyphenethylamine) with a chlorine atom at the 2-position (this compound) serves three specific functions:
-
Metabolic Blockade: The 2-position is a common site for oxidative metabolism (CYP450 hydroxylation). Chlorination blocks this pathway, potentially increasing the half-life (
) of the drug candidate. -
Lipophilicity Modulation: The Chlorine atom increases
(approx +0.71), enhancing blood-brain barrier (BBB) permeability for CNS targets. -
Conformational Restriction: The steric bulk of the ortho-chlorine restricts the rotation of the ethylamine side chain, locking the molecule into a specific bioactive conformation preferred by certain serotonin (5-HT) receptors.
Figure 2: Pharmacological advantages of the 2-chloro substitution pattern.
Applications in Drug Discovery[4][13][14]
-
Serotonergic Ligands: Analogous to the "2C" family of psychedelics (e.g., 2C-C), this scaffold is used to probe 5-HT2A and 5-HT2C receptor selectivity.
-
Kinase Inhibitors: As a building block for "hinge-binding" motifs where the methoxy group acts as a hydrogen bond acceptor.
-
Monoamine Oxidase (MAO) Inhibition: Used in assays to determine the steric tolerance of the MAO-A active site.
Handling & Safety Protocols
Signal Word: WARNING
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: The free amine readily absorbs CO₂ from the air to form carbamates. Store in a sealed container under inert gas (Argon/Nitrogen) at 4 °C.
-
Spill Cleanup: Neutralize with dilute acetic acid before disposal. Do not use halogenated solvents for cleanup if strong oxidizers are present.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757644 (Related Isomer: 3-Chloro). Retrieved from [Link]
-
Accela ChemBio. Product Analysis: 2-(2-Chloro-4-methoxyphenyl)ethanamine (CAS 67932-57-4).[1][2] Retrieved from [Link]
-
Chiodi, D., & Ishihara, Y. (2025). Parallels between the chloro and methoxy groups for potency optimization.[3] RSC Medicinal Chemistry.[3] Retrieved from [Link]
Sources
- 1. 474706-35-9,4-(3-Pyrazolyl)benzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. SY025849,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
